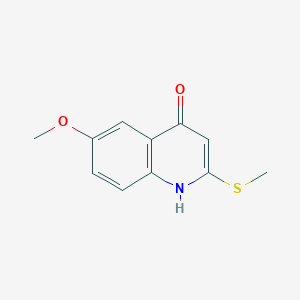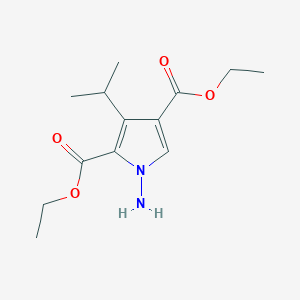
Diethyl 1-amino-3-isopropyl-1H-pyrrole-2,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 1-amino-3-isopropyl-1H-pyrrole-2,4-dicarboxylate is a chemical compound with the molecular formula C13H20N2O4 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1-amino-3-isopropyl-1H-pyrrole-2,4-dicarboxylate typically involves the reaction of diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate with various aliphatic and aromatic primary amines under acid-catalyzed conditions . The reaction proceeds through the formation of a bis-enaminone intermediate, which undergoes cyclization to form the pyrrole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 1-amino-3-isopropyl-1H-pyrrole-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various N-substituted derivatives.
Aplicaciones Científicas De Investigación
Diethyl 1-amino-3-isopropyl-1H-pyrrole-2,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of diethyl 1-amino-3-isopropyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or materials science.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 3,4-pyrroledicarboxylate: A similar compound with a different substitution pattern on the pyrrole ring.
Diethyl 1H-pyrrole-2,4-dicarboxylate: Another related compound with different functional groups.
Uniqueness
Diethyl 1-amino-3-isopropyl-1H-pyrrole-2,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C13H20N2O4 |
|---|---|
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
diethyl 1-amino-3-propan-2-ylpyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C13H20N2O4/c1-5-18-12(16)9-7-15(14)11(10(9)8(3)4)13(17)19-6-2/h7-8H,5-6,14H2,1-4H3 |
Clave InChI |
WKFNNWZZKSHUBT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN(C(=C1C(C)C)C(=O)OCC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Methyl-3-(1,2-oxazol-3-yl)phenyl]methanol](/img/structure/B12886896.png)
![1H-Pyrrole, 3-[3-(1,3-dioxolan-2-yl)-1-oxopropyl]-1-(phenylsulfonyl)-](/img/structure/B12886922.png)
![2-(Carboxy(hydroxy)methyl)-7-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12886925.png)

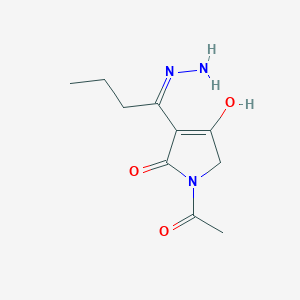
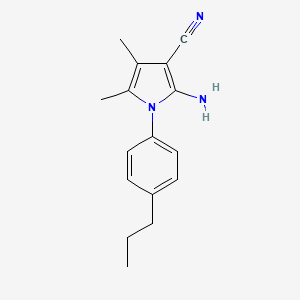

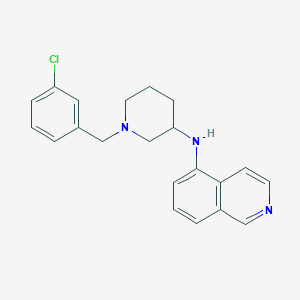
![N,N-Diethyl-2-[(1-phenylisoquinolin-3-yl)oxy]ethan-1-amine](/img/structure/B12886967.png)
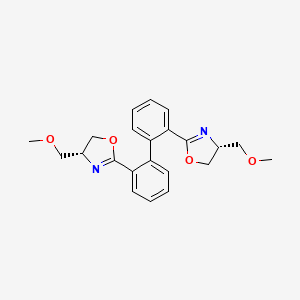
![N-{[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-fluorobenzamide](/img/structure/B12886980.png)
